4-(Pyrrolidin-3-yl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-3-7(5-10-8)6-1-2-9-4-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
SRRXLJUJIQUHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2CC(=O)NC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Pyrrolidin 3 Yl Pyrrolidin 2 One and Analogues
Classical and Contemporary Synthetic Routes to the Pyrrolidin-2-one Ring System
The synthesis of the pyrrolidin-2-one ring system has been a subject of intense research, leading to the development of various classical and modern synthetic routes. These methods provide access to a wide range of substituted pyrrolidin-2-ones, which are valuable building blocks in organic synthesis.
Intramolecular Cyclization and Lactamization Strategies
Intramolecular cyclization and lactamization are among the most common and effective strategies for the construction of the pyrrolidin-2-one ring. These methods typically involve the formation of a carbon-nitrogen bond to close a five-membered ring.
One notable approach involves the acid-mediated cyclization of γ-amino esters. For instance, the reaction of γ-amino esters, derived from the opening of donor-acceptor cyclopropanes with primary amines, can be followed by in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. mdpi.com This method has a broad scope, accommodating various substituted anilines, benzylamines, and other primary amines, as well as a range of donor-acceptor cyclopropanes. mdpi.com The reaction proceeds through a Lewis acid-catalyzed opening of the cyclopropane (B1198618) ring, followed by cyclization and dealkoxycarbonylation. mdpi.com
Another powerful strategy is the intramolecular cyclization of amide dianions with electrophiles like epibromohydrin. This method allows for the regioselective synthesis of 5-(hydroxymethyl)pyrrolidin-2-ones. organic-chemistry.org The reaction, which involves the generation of amide dianions from N-arylacetamides using strong bases like n-butyllithium, proceeds via nucleophilic attack followed by intramolecular cyclization, offering an efficient route to these valuable derivatives. organic-chemistry.org
Furthermore, tandem reactions that combine intramolecular cyclization with other transformations have been developed. For example, the acid-catalyzed intramolecular cyclization of N-(4,4-diethoxybutyl)imines can be coupled with a 1,3-aryl shift to produce 3-arylidene-1-pyrrolines. rsc.org This cascade process highlights the versatility of intramolecular cyclization in generating complex pyrrolidine-based structures. rsc.org
| Starting Material | Reagents | Product | Key Features |
| Donor-Acceptor Cyclopropanes and Primary Amines | Lewis Acid, Acetic Acid | 1,5-Substituted Pyrrolidin-2-ones | One-vessel operation, broad substrate scope. mdpi.com |
| N-Arylacetamides and Epibromohydrin | n-Butyllithium | 5-(Hydroxymethyl)pyrrolidin-2-ones | High regioselectivity and yields. organic-chemistry.org |
| N-(4,4-diethoxybutyl)imines | TsOH or 2-nitroresorcinol | 3-Arylidene-1-pyrrolines | Tandem cyclization/1,3-aryl shift. rsc.org |
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including pyrrolidin-2-one derivatives. researchgate.net These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, step economy, and reduced waste generation compared to traditional multi-step syntheses. researchgate.net
A prominent example is the Ugi four-component reaction (Ugi-4CR), which can be adapted for the synthesis of pyrrolidones through subsequent ring closure. rloginconsulting.com This approach allows for the incorporation of diverse substituents into the pyrrolidin-2-one scaffold. rloginconsulting.com For instance, a one-pot Ugi/nucleophilic substitution/N-acylation sequence has been employed to diastereoselectively synthesize pyrrolopiperazine-2,6-diones, with pyrrolidin-2-ones being key intermediates. acs.org
Another MCR approach involves the reaction of aldehydes, amino acid esters, and chalcones in the presence of a base like potassium carbonate to yield various pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition. tandfonline.com The use of microwave irradiation can significantly accelerate these reactions. tandfonline.com
Furthermore, three-component reactions of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline (B41778) in glacial acetic acid have been used to synthesize 4-acetyl-3-hydroxy-3-pyrroline-2-ones. beilstein-journals.org These compounds can then be further functionalized to produce a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgjst-ud.vn
| Reaction Type | Reactants | Product | Key Features |
| Ugi/Cyclization | α-Aminoesters, 3-bromopropionic acid, phenylglyoxal, isocyanide | Pyrrolidin-2-ones | One-pot diastereoselective synthesis. acs.org |
| Aldehyde-Amino Ester-Chalcone | Aldehydes, amino acid esters, chalcones | Pyrrolidine-2-carboxylates | Microwave-assisted, good yields. tandfonline.com |
| Three-Component Reaction | Ethyl 2,4-dioxovalerate, aromatic aldehydes, aniline | 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Access to functionalized pyrrolidinones. beilstein-journals.org |
Functional Group Interconversions and Derivatization from Precursors
The synthesis of specific pyrrolidin-2-one derivatives can also be achieved through the functional group interconversion of readily available precursors. This approach allows for the introduction of desired functionalities at various positions of the pyrrolidin-2-one ring.
For example, the carbonyl group of a 2-pyrrolidone can be hydrogenated to yield a pyrrolidine (B122466) using a cobalt catalyst at high temperatures. chemicalbook.com The nitrogen atom of the pyrrolidone ring can be alkylated by reacting with alkyl halides or dialkyl sulfates in the presence of a base. chemicalbook.com
Furthermore, piperidine (B6355638) derivatives can be converted into pyrrolidin-2-ones through a selective ring contraction and deformylative functionalization process. rsc.org This method involves a domino reaction that proceeds through the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. rsc.org Interestingly, the same piperidine substrates can be selectively converted to 3-iodopyrroles by tuning the oxidant and additives. rsc.org
Derivatization of existing pyrrolidin-2-one scaffolds is also a common strategy. For instance, 4-acetyl-3-hydroxy-3-pyrroline-2-ones can be reacted with aliphatic amines to synthesize a variety of 1,4,5-trisubstituted pyrrolidine-2,3-diones. beilstein-journals.orgjst-ud.vn
| Precursor | Reagents | Product | Transformation |
| 2-Pyrrolidone | Cobalt catalyst, high temperature | Pyrrolidine | Hydrogenation of carbonyl group. chemicalbook.com |
| 2-Pyrrolidone | Alkyl halide/dialkyl sulfate, base | N-Alkyl pyrrolidone | N-alkylation. chemicalbook.com |
| N-Substituted Piperidines | Specific oxidant and additive | Pyrrolidin-2-ones | Ring contraction and deformylative functionalization. rsc.org |
| 4-Acetyl-3-hydroxy-3-pyrroline-2-ones | Aliphatic amines | 1,4,5-Trisubstituted pyrrolidine-2,3-diones | Derivatization. beilstein-journals.orgjst-ud.vn |
Stereoselective and Asymmetric Synthesis of Chiral Pyrrolidin-2-one Derivatives
The biological activity of many pyrrolidin-2-one-containing compounds is highly dependent on their stereochemistry. mappingignorance.org Therefore, the development of stereoselective and asymmetric methods for the synthesis of chiral pyrrolidin-2-one derivatives is of paramount importance.
Enantioselective Approaches Utilizing Chiral Catalysis
Chiral catalysis has emerged as a powerful tool for the enantioselective synthesis of pyrrolidin-2-ones. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a particularly straightforward and atom-economical approach to enantiomerically enriched substituted pyrrolidines. mappingignorance.org This method has the potential to create up to four new contiguous stereocenters with high stereoselectivity. mappingignorance.org A variety of chiral metal catalysts, including those based on copper(I) and silver(I), as well as organocatalysts, have been developed for this purpose. mappingignorance.org
For instance, the use of alkaloid-derived squaramide as a catalyst in the 1,3-dipolar cycloaddition of α,β-unsaturated pyrazolones with diethyl 2-((2,2,2-trifluoroethyl)imino)malonate affords spiro-pyrrolidine-pyrazolone compounds with excellent yields, diastereomeric ratios, and enantiomeric excesses. acs.org
Transaminases have also been employed in chemo-enzymatic cascades to produce chiral 2-substituted pyrrolidines. researchgate.net This biocatalytic approach, starting from commercially available ω-chloroketones, can provide access to both enantiomers of the desired product with high enantiomeric excess. researchgate.net
| Catalytic System | Reaction Type | Product | Key Features |
| Chiral Cu(I) or Ag(I) Catalysts | 1,3-Dipolar Cycloaddition of Azomethine Ylides | Enantiomerically enriched substituted pyrrolidines | High stereoselectivity, control over endo/exo adducts. mappingignorance.org |
| Alkaloid-Derived Squaramide | 1,3-Dipolar Cycloaddition | Chiral Spiro-Pyrrolidine-Pyrazolones | Excellent yields, dr, and ee. acs.org |
| Transaminases | Reductive Amination/Cyclization | Enantioenriched 2-Substituted Pyrrolidines | Biocatalytic, access to both enantiomers. researchgate.net |
Diastereoselective Control in Pyrrolidin-2-one Formation
Achieving diastereoselective control in the synthesis of pyrrolidin-2-ones with multiple stereocenters is a significant challenge. Various strategies have been developed to address this, often relying on substrate control or the use of specific reaction conditions.
One approach involves the 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides with chalcones. This method allows for the diastereoselective synthesis of NH-unprotected pyrrolidin-2-ylidene derivatives with the formation of three stereogenic centers, exhibiting excellent diastereoselectivity. scilit.comthieme-connect.com
Iridium-catalyzed reductive [3+2] cycloaddition of amides and conjugated alkenes provides a general and highly selective route to structurally complex pyrrolidines. acs.org This method can generate polysubstituted products with four adjacent stereocenters in good yields and with high diastereoselectivity. nih.gov Intramolecular versions of this reaction have also been shown to proceed with remarkable chemoselectivity and as a single diastereoisomer. acs.org
Furthermore, a nitrone/cyclopropane cycloaddition has been utilized for the diastereoselective synthesis of pyrrolidines. acs.org This homo [3+2] dipolar cycloaddition has proven to be a general and useful method for alkaloid synthesis. acs.org
| Method | Key Features | Stereochemical Outcome |
| 1,3-Dipolar Cycloaddition of H-bond-Assisted Azomethine Ylides | Formation of three stereogenic centers. scilit.comthieme-connect.com | Excellent diastereoselectivity. scilit.comthieme-connect.com |
| Iridium-Catalyzed Reductive [3+2] Cycloaddition | Generation of up to four adjacent stereocenters. nih.gov | High diastereoselectivity. nih.gov |
| Nitrone/Cyclopropane Cycloaddition | General method for alkaloid synthesis. acs.org | Diastereoselective formation of pyrrolidines. acs.org |
Chemo-Enzymatic Transformations for Stereochemical Purity
Achieving high stereochemical purity is a critical challenge in the synthesis of complex molecules like 4-(pyrrolidin-3-yl)pyrrolidin-2-one, which contains multiple chiral centers. Chemo-enzymatic strategies, which integrate the precision of enzymatic catalysis with the versatility of chemical synthesis, offer powerful solutions. nih.gov These methods leverage enzymes to catalyze key stereoselective steps that are often difficult to achieve with traditional chemical reagents.
Enzymatic reactions are particularly advantageous for establishing or resolving stereocenters. For instance, lipases are commonly employed for the kinetic resolution of racemic intermediates. In the context of the pyrrolidin-2-one scaffold, a racemic alcohol precursor could be selectively acylated by a lipase, yielding one enantiomer as an ester and leaving the other as an unreacted alcohol, allowing for their separation. Similarly, hydrolases can be used for the reverse reaction, the stereoselective hydrolysis of a racemic ester.
Oxidoreductases offer another avenue for stereocontrol. The stereoselective reduction of a ketone or an imine precursor using an alcohol dehydrogenase or an imine reductase, respectively, can directly generate a chiral alcohol or amine with high enantiomeric excess. By incorporating mimics of biosynthetic intermediates into enzymatic pathways, complex stereochemical arrays can be constructed efficiently. nih.gov For example, a synthetic precursor to the pyrrolidine ring could be subjected to a cascade of enzymatic reactions, including stereoselective carbon-chain elongations and reductions, to build the desired stereochemistry before the final cyclization. nih.gov This approach not only ensures high purity but also often proceeds under mild, environmentally benign conditions. The integration of such enzymatic steps within a broader chemical synthesis framework is a cornerstone of modern strategies for producing enantiomerically pure pyrrolidine-containing compounds. nih.gov
Advanced Functionalization of the Pyrrolidin-2-one Ring
Further elaboration of the this compound core is essential for creating diverse analogues for various applications. Advanced functionalization strategies focus on the regioselective modification of the pyrrolidin-2-one ring, the introduction of varied pyrrolidin-3-yl groups, and the construction of novel fused heterocyclic systems.
Regioselective Substitution at Pyrrolidin-2-one Positions
The pyrrolidin-2-one ring offers several positions for substitution (N-1, C-3, C-4, and C-5), and achieving regioselectivity is key to controlled synthesis. Various methods have been developed to selectively functionalize these sites.
N-1 Position: The nitrogen atom of the lactam can be readily alkylated or arylated under basic conditions. More advanced methods include Lewis acid-catalyzed reactions with donor-acceptor cyclopropanes, which open and then cyclize with primary amines like anilines or benzylamines to form N-substituted 5-aryl or 5-alkyl pyrrolidin-2-ones. nih.gov
C-3 Position: Functionalization at the C-3 position, alpha to the carbonyl group, is typically achieved via enolate chemistry. Deprotonation with a suitable base followed by quenching with an electrophile allows for the introduction of a wide range of substituents.
C-5 Position: The C-5 position can be functionalized starting from precursors like pyroglutamic acid. One strategy involves the reduction of the lactam carbonyl to an enamine, which can then be selectively alkylated. rsc.orgresearchgate.net Another approach is the addition of organometallic reagents to the lactam carbonyl, followed by reduction. researchgate.net
The table below summarizes some regioselective substitution strategies for the pyrrolidin-2-one ring.
| Position | Method | Reagents/Conditions | Outcome | Reference |
| N-1, C-5 | Annulation of Donor-Acceptor Cyclopropanes | Primary amines (anilines, benzylamines), Lewis Acid (e.g., Y(OTf)₃) | 1,5-Disubstituted pyrrolidin-2-ones | nih.gov |
| C-2, C-5 | Enamine Reduction & Alkylation | Reduction of pyroglutamic acid-derived enamines, followed by alkylation | 2,5-Disubstituted pyrrolidines | rsc.orgresearchgate.net |
| C-5 | Organometallic Addition & Reduction | Organoaluminium reagents, followed by reduction | 5-Substituted pyrrolidines | researchgate.net |
| N/A | Ring Contraction of Piperidines | N-substituted piperidines, specific oxidant and additive | Selectively yields pyrrolidin-2-ones | rsc.org |
Strategies for Introducing Complex Pyrrolidine-3-yl Moieties
The central challenge in synthesizing the title compound and its analogues is the formation of the bond connecting the two heterocyclic rings. Introducing a complex, functionalized pyrrolidine ring at the C-4 position of the pyrrolidin-2-one requires specific synthetic strategies.
One powerful method involves the Horner-Wadsworth-Emmons reaction. This approach could utilize a 3-oxo pyrrolidine phosphonate, which, upon deprotonation, reacts with an aldehyde to form an α,β-unsaturated system. capes.gov.br For the synthesis of the target scaffold, a C4-formylated pyrrolidin-2-one could react with a pyrrolidine-3-phosphonate, or conversely, a C4-phosphonate on the pyrrolidin-2-one ring could react with a pyrrolidine-3-carbaldehyde. Subsequent reduction of the resulting double bond would yield the desired C-C linkage. This method is particularly valuable for creating polyfunctionalized pyrrolidines. capes.gov.br
Another key strategy is the Michael addition. A pyrrolidin-2-one derivative with an activated C-4 position (e.g., as part of an α,β-unsaturated lactam) can act as a Michael acceptor for a nucleophilic pyrrolidine species. Alternatively, the enolate of a pyrrolidin-2-one can act as a Michael donor, adding to a pyrroline- or pyrrolide-based Michael acceptor.
Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, also represent a viable, though less common, approach. This would require one ring to be functionalized with a boronic acid (or ester) and the other with a halide or triflate, enabling their coupling.
Diversification via Heterocyclic Annulation and Side-Chain Modification
Beyond simple substitution, the this compound scaffold can be extensively modified through reactions that build new rings or alter existing side chains. These modifications are crucial for exploring the chemical space around the core structure.
Heterocyclic Annulation: Annulation reactions involve the construction of a new ring fused to the existing scaffold. [3+2] and [4+2] cycloaddition reactions are particularly powerful for this purpose. nih.gov For instance, the pyrrolidin-2-one or the pyrrolidine side chain could be functionalized with a dipolarophile (like an alkene or alkyne) and reacted with a 1,3-dipole (like an azomethine ylide) to construct a new five-membered ring. tandfonline.comnih.govmdpi.com This approach can rapidly increase molecular complexity and introduce multiple new stereocenters. acs.org Tunable annulation protocols, where reaction conditions can be slightly modified to switch between different cyclization pathways (e.g., radical vs. polar), allow for divergent synthesis of various N-heterocycles from a common precursor. nih.gov
Side-Chain Modification: The pyrrolidine-3-yl moiety and any other substituents can be further functionalized. The secondary amine of the pyrrolidine ring is a common site for modification, allowing for the introduction of a wide variety of substituents through N-alkylation, N-acylation, or reductive amination. These modifications are frequently employed in the synthesis of pyrrolidine-containing drugs to modulate properties like solubility and target binding. nih.gov For example, prolinol, a derivative of pyrrolidine, is a common starting material in drug synthesis and undergoes condensation with various carboxylic acids. nih.gov The development of bifunctional organocatalysts based on the pyrrolidine scaffold showcases the extensive possibilities for side-chain elaboration to create highly specific functionalities. mdpi.com Furthermore, the core pyrrolidin-2-one ring itself can be oxidized to form pyrrolidine-2,3-diones, introducing new reactive handles for further diversification. nih.gov
Computational Chemistry and Theoretical Modeling of Pyrrolidin 2 One Structures and Reactivity
Quantum Chemical Calculations (DFT) for Electronic Structure and Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a cornerstone in the theoretical investigation of pyrrolidin-2-one structures, offering profound insights into their electronic properties and the energetic landscapes of their chemical transformations.
Energy Profiles of Reaction Pathways and Transition States
DFT calculations have been instrumental in mapping the reaction pathways and identifying the transition states involved in the synthesis of pyrrolidine (B122466) derivatives. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and amines, DFT studies have elucidated the reaction mechanism. These calculations have shown that the main product is formed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#), highlighting that kinetic selectivity often outweighs thermodynamic selectivity in determining the final product. The energy profiles reveal the step-by-step transformation, including the formation of key intermediates and the energy barriers that must be overcome.
Furthermore, DFT has been employed to understand the regio- and diastereoselectivities of reactions such as the 1,3-dipolar cycloaddition for synthesizing complex pyrrolidine architectures. acs.org These studies have revealed that a delicate balance between the asynchronicity of bond formation and the interaction energies within the transition structures governs the observed selectivities. acs.org In some cases, highly asynchronous transition states are energetically favored, leading to specific stereochemical outcomes. acs.org
Tautomeric Equilibria and Stability Assessment
The existence of tautomers, isomers that readily interconvert, is a crucial aspect of the chemistry of many heterocyclic compounds, including pyrrolidin-2-one derivatives. DFT calculations have proven invaluable in assessing the relative stabilities of different tautomeric forms. For example, in the case of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, theoretical results have shown that the energy difference between tautomers can be very small, on the order of a few kcal/mol. This slight energy difference, coupled with a low potential barrier for interconversion, explains the dynamic equilibrium observed experimentally. The calculations can also predict the influence of the solvent on the tautomeric equilibrium, providing a more complete picture of the compound's behavior in different environments.
Molecular Docking and Simulation Studies
Molecular docking and simulation techniques are powerful computational tools for predicting how a molecule like 4-(pyrrolidin-3-yl)pyrrolidin-2-one might interact with biological targets, making them indispensable in drug discovery and design.
Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. For derivatives of pyrrolidin-2-one, these studies have been crucial in identifying potential therapeutic targets and understanding the molecular basis of their activity. For instance, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease, have suggested good binding affinities and identified key interactions within the enzyme's active site. nih.govresearchgate.net These studies can pinpoint specific amino acid residues that are critical for binding, providing a roadmap for designing more potent and selective inhibitors. nih.govresearchgate.net
Similarly, docking has been used to investigate the binding of pyrrolidine-containing compounds to other targets like the GPR40 receptor and the human CCR5 receptor. nih.govnih.gov These analyses have revealed that even subtle changes in the ligand's stereochemistry can lead to significant differences in binding modes and biological activity. nih.gov For example, enantiomers of a pyrrolidine derivative were found to have differential effects on a radioligand binding assay for the GPR40 receptor, with one potentiating and the other displacing the radioligand. nih.gov
Table 1: Molecular Docking Scores of Pyrrolidin-2-one Derivatives
| Compound | Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one (14a) | Acetylcholinesterase (AChE) | -18.59 | nih.govresearchgate.net |
| 1-(3,4-dimethoxybenzyl)-3-(4-(methyl(thiazol-2-ylmethyl)amino)piperidin-1-yl)pyrrolidin-2-one (14d) | Acetylcholinesterase (AChE) | -18.057 | nih.govresearchgate.net |
| Donepezil (Reference Drug) | Acetylcholinesterase (AChE) | -17.257 | nih.govresearchgate.net |
| S enantiomer of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide | Prolyl-tRNA synthetase | -0.81 ± 3.98 | ubaya.ac.id |
| R enantiomer of 4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide | Prolyl-tRNA synthetase | 1.74 ± 2.71 | ubaya.ac.id |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes
While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are crucial for assessing the stability of ligand-protein complexes and understanding how the binding pocket can adapt to the ligand. mdpi.com
For pyrrolidin-2-one derivatives, MD simulations have been used to confirm the stability of docked poses within the active site of enzymes like AChE. nih.govresearchgate.net These simulations, often run for nanoseconds, can reveal whether the initial binding interactions are maintained over time and can identify subtle conformational changes in both the ligand and the protein. nih.govresearchgate.netmdpi.com The stability of the complex is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the protein and ligand atoms throughout the simulation. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational strategies that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key chemical features required for a desired biological effect.
QSAR studies on pyrrolidin-2-one derivatives have been successful in developing models that can predict their antiarrhythmic activity. nih.govresearchgate.net By analyzing a set of compounds with known activities, these models can identify molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with the biological response. nih.gov The resulting QSAR equations can then be used to guide the design of new analogs with potentially improved activity. nih.gov
Pharmacophore modeling, on the other hand, focuses on the 3D arrangement of essential chemical features that a molecule must possess to interact with a specific biological target. For pyrrolidine derivatives, pharmacophore models have been developed based on their structure-activity relationships and docking studies. nih.gov These models define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic groups, and charged centers that are crucial for binding. Such models serve as a virtual template for screening large compound libraries to identify new potential hits with the desired biological activity. nih.gov
Development and Validation of Predictive Models for Molecular Properties
The development of predictive models for molecular properties is a cornerstone of computational drug discovery, enabling a proactive approach to designing effective therapeutics. nih.gov This process involves creating mathematical models that can forecast the physicochemical and biological properties of compounds like this compound before their synthesis, saving significant time and resources.
Model Development: The process begins with the collection and preparation of a large dataset of molecules with known properties. youtube.com For pyrrolidin-2-one derivatives, this could include data on solubility, binding affinity to a specific target, or metabolic stability. Machine learning algorithms, such as Random Forest (RF), XGBoost, and Multi-Layer Perceptron (MLP), are then trained on this data. mdpi.comresearchgate.net These algorithms learn the complex relationships between the molecular structure and its properties. For instance, in predicting drug-induced liver injury (DILI), RF and MLP models have proven effective. researchgate.net The input for these models consists of molecular descriptors—numerical representations of a molecule's structure and properties.
Model Validation: Validation is a critical step to ensure a model's predictive power and its ability to generalize to new, unseen molecules. youtube.com Common validation techniques include:
k-Fold Cross-Validation: The dataset is split into 'k' subsets. The model is trained on k-1 subsets and tested on the remaining one, a process that is repeated k times. This provides a robust estimate of the model's performance. nih.govnih.gov
External Validation: The model is tested on an independent dataset that was not used during training. A "time split" approach, where the model is trained on older data and validated on more recently generated data, is often used in industrial settings to simulate prospective prediction. youtube.com
Y-Randomization: The biological activities in the training set are shuffled to ensure that the model's performance is not due to chance correlation. mdpi.com
The performance of these models is assessed using various metrics, as shown in the table below.
| Metric | Description | Example Application |
|---|---|---|
| Accuracy | The proportion of correct predictions among the total number of cases examined. | A Random Forest model achieved an accuracy of 63.1% in predicting DILI risk during cross-validation. researchgate.net |
| Sensitivity (Recall) | The ability of a model to correctly identify positive cases (e.g., toxic compounds). | A drug shortage prediction model demonstrated a sensitivity of 0.71. nih.gov |
| Specificity | The ability of a model to correctly identify negative cases (e.g., non-toxic compounds). | The drug shortage model showed a specificity of 0.93, indicating a strong ability to identify non-shortage drugs. nih.gov |
| Matthews Correlation Coefficient (MCC) | A balanced measure of prediction quality, even if the classes are of very different sizes. | An MLP model for DILI prediction achieved the highest MCC of 0.245 in one study. researchgate.net |
| Area Under the ROC Curve (AUC-ROC) | Measures the ability of the model to distinguish between classes. An AUC of 1.0 represents a perfect model. | XGBoost and Random Forest models for predicting EZH2 inhibitor activity achieved high accuracy and robustness. mdpi.com |
Identification of Key Molecular Descriptors Influencing Biological Interactions
Identifying the specific molecular features, or descriptors, that govern a compound's interaction with a biological target is crucial for understanding its mechanism of action. For pyrrolidin-2-one derivatives, computational techniques like molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations are invaluable for elucidating these interactions at an atomic level. acs.orgacs.org
A computational study on a selective androgen receptor modulator (SARM) containing a substituted pyrrolidin-2-one core, 4′-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2′-(trifluoromethyl)benzonitrile (Sarm2f), provides a clear example. acs.orgacs.org This research used molecular modeling to analyze binding affinity and conformational stability with the androgen receptor (AR). acs.orgacs.org
Key descriptors identified through these simulations include:
Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution across a molecule, indicating regions susceptible to electrophilic or nucleophilic attack and guiding electrostatic interactions with the receptor. acs.org
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors on the pyrrolidin-2-one scaffold is critical. In the case of Sarm2f, interactions with key AR residues such as Asn705, Glu711, and Arg752 were vital for its high binding affinity. acs.orgacs.org The inclusion of fluorinated groups can further enhance these hydrogen bonds. acs.orgacs.org
Hydrophobicity: The non-polar regions of the molecule contribute to its binding through interactions with hydrophobic pockets in the receptor. The 5-oxopyrrolidine ring of Sarm2f was found to interact with small hydrophobic pockets, which helps to stabilize its conformation within the binding site. acs.orgacs.org
Ring Conformation: The five-membered pyrrolidine ring is not planar and undergoes "pseudorotation," allowing it to adopt various conformations. nih.gov The specific "puckering" of the ring, influenced by its substituents, is a critical descriptor that affects how the molecule fits into a binding site and thus influences its pharmacological efficacy. nih.gov
The following table summarizes key molecular descriptors for pyrrolidin-2-one derivatives and their influence on biological interactions, drawing from the Sarm2f study.
| Molecular Descriptor | Influence on Biological Interaction | Example from Computational Studies |
|---|---|---|
| Hydrogen Bond Donors/Acceptors | Forms specific, directional interactions with receptor residues, anchoring the ligand in the binding site. | The pyrrolidin-2-one derivative Sarm2f forms critical hydrogen bonds with AR residues Asn705, Glu711, and Arg752. acs.orgacs.org |
| Hydrophobic Moieties | Stabilizes the ligand-receptor complex via interactions with non-polar pockets in the binding site. | The 5-oxopyrrolidine ring of Sarm2f interacts with hydrophobic pockets in the androgen receptor, enhancing stability. acs.orgacs.org |
| Ring Puckering/Conformation | Determines the three-dimensional shape and fit of the molecule within the binding site, affecting binding affinity. | The non-planar nature of the pyrrolidine ring allows it to adapt its conformation to the binding site, a key feature for its use as a scaffold. nih.gov |
| Electrostatic Potential | Governs long-range electrostatic steering and complementarity with the receptor's electrostatic field. | MEP analysis helps identify regions on SARM molecules that are likely to engage in electrostatic interactions with AR or 5αRII enzymes. acs.org |
Pharmacophore Hypothesis Generation for Rational Design
A pharmacophore hypothesis is a 3D model that defines the essential structural features a molecule must possess to bind to a specific biological target and elicit a response. Generating such a hypothesis is a key step in rational drug design, providing a blueprint for creating new molecules with improved potency and selectivity. nih.gov
Based on the computational analysis of pyrrolidin-2-one derivatives like Sarm2f, a pharmacophore hypothesis for binding to the androgen receptor can be generated. acs.orgacs.org This model would consist of a specific spatial arrangement of key chemical features.
The essential steps and components of such a hypothesis include:
Identifying Key Interaction Points: Analysis of molecular docking and MD simulations reveals the crucial interactions between the ligand and the receptor. For the pyrrolidin-2-one scaffold, these are the hydrogen bonds and hydrophobic contacts. acs.orgacs.org
Abstracting to Pharmacophoric Features: These specific interactions are translated into more general chemical features. For example, the interaction with Asn705 would be defined as a hydrogen bond acceptor feature, while the interaction with Arg752 would be a hydrogen bond donor feature. The areas engaging with hydrophobic pockets are defined as hydrophobic features.
Defining Spatial Constraints: The 3D coordinates and distances between these features are calculated to create a geometric model. This ensures that any new molecule designed based on the pharmacophore will place its corresponding functional groups in the correct positions to interact with the receptor.
The table below outlines a potential pharmacophore hypothesis for an androgen receptor modulator based on a substituted pyrrolidin-2-one scaffold.
| Pharmacophoric Feature | Required Chemical Moiety | Inferred from Interaction with |
|---|---|---|
| Hydrogen Bond Acceptor | Carbonyl oxygen of the pyrrolidin-2-one ring; hydroxyl group. | AR residues like Asn705. acs.orgacs.org |
| Hydrogen Bond Donor | Hydroxyl group or other suitable functional groups. | AR residues like Arg752. acs.orgacs.org |
| Hydrophobic Center | The aliphatic pyrrolidinone ring itself or other non-polar substituents. | Hydrophobic pockets within the AR binding site. acs.orgacs.org |
| Aromatic/Ring Feature | A phenyl or other aromatic ring attached to the core scaffold. | Potential π-π stacking or hydrophobic interactions within the receptor. |
This pharmacophore model serves as a powerful guide for virtual screening of compound libraries to find new hits or for lead optimization, where medicinal chemists can rationally modify a scaffold like this compound to better match the pharmacophoric features, thereby enhancing its biological activity and selectivity. nih.gov
Investigation of Biological Activities and Molecular Mechanisms of Pyrrolidin 2 One Derivatives
Enzyme Inhibition and Modulatory Actions
Derivatives of the pyrrolidin-2-one chemical structure have been systematically investigated for their ability to inhibit or modulate the activity of several critical enzymes. These studies are crucial for understanding the therapeutic potential of this class of compounds across different pathological conditions.
Lysine Specific Demethylase 1 (LSD1) Inhibition Studies
Lysine Specific Demethylase 1 (LSD1) is an epigenetic enzyme that is frequently dysregulated in various cancers, making it a significant target for therapeutic intervention. researchgate.net The inhibition of LSD1 can alter gene expression and has been shown to block viral replication and suppress tumor growth. researchgate.netgoogleapis.com
Research into pyrrolidin-2-one derivatives has identified promising candidates for LSD1 inhibition. A study focused on pyrrolidin-2-one-hydrazone derivatives identified a lead compound, 5a, which demonstrated significant inhibitory activity against LSD1. researchgate.net The in-silico mechanistic studies supported the hypothesis that these compounds act through the inhibition of LSD1. researchgate.net
Table 1: LSD1 Inhibition by Pyrrolidin-2-one Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5a | LSD1 | 0.956 researchgate.net |
Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are essential for the repair of single-strand DNA breaks. researchgate.net Inhibiting PARP in cancer cells that have deficiencies in other DNA repair pathways, such as BRCA mutations, can lead to cell death, a concept known as synthetic lethality. researchgate.netnih.gov The pyrrolidin-2-one heterocycle is a recognized scaffold in the design of PARP inhibitors. google.com
A series of pyrrolidine (B122466) derivatives were evaluated for their ability to inhibit PARP-1 and PARP-2. nih.gov Structure-activity relationship (SAR) analysis of these compounds revealed that the most potent inhibitors were phenyl ketone derivatives featuring a 3-carbon atom chain. nih.gov
Table 2: PARP Inhibition by Pyrrolidine Derivatives
| Compound Class | Target Enzymes | IC50 |
|---|---|---|
| Phenyl ketone pyrrolidine derivatives (e.g., 19i, 19j, 19p) | PARP-1, PARP-2 | ≤10 nM nih.gov |
Acetylcholinesterase (AChE) Inhibition Research
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. rsc.orgnih.gov The pyrrolidin-2-one scaffold has been utilized to develop novel AChE inhibitors.
One study reported the design and synthesis of a library of 18 novel pyrrolidin-2-one derivatives based on the lead compound 3-(4-(4-fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one. researchgate.netresearchgate.net In silico docking studies predicted that these compounds would be potent AChE inhibitors, with some showing higher docking scores than the approved drug donepezil. researchgate.net
Table 3: Predicted AChE Inhibitory Activity of Pyrrolidin-2-one Derivatives
| Compound | Predicted IC50 (µM) | Docking Score |
|---|---|---|
| 14a | 1.096 researchgate.net | -18.59 researchgate.net |
| 14d | - | -18.057 researchgate.net |
| 20b | 2.290 researchgate.net | - |
| Donepezil (Reference) | - | -17.257 researchgate.net |
Phosphodiesterase (PDE) Inhibition, focusing on PDE9A
Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various signaling pathways. researchgate.net PDE9A is a cGMP-specific phosphodiesterase, and its inhibition is being explored for the treatment of neurodegenerative disorders and other conditions. researchgate.net
Research in this area has identified 4-(3-Cyclopentoxy-4-[11C]methoxy-phenyl)pyrrolidin-2-one as a compound of interest within the field of PDE inhibition. researchgate.netresearchgate.net While specific inhibitory concentration (IC50) values against PDE9A for this particular derivative were not detailed in the provided search results, its identification underscores the relevance of the pyrrolidin-2-one scaffold in the development of PDE modulators.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, which are responsible for stimulating insulin (B600854) secretion. researchgate.net DPP-4 inhibitors are an established class of drugs for the treatment of type 2 diabetes. researchgate.net The pyrrolidine ring is a key feature in several approved DPP-4 inhibitors.
Patent filings have disclosed pyrrolidin-2-one derivatives with potent DPP-4 inhibitory activity. For instance, carmegliptin, a compound containing the 4-(pyrrolidin-3-yl)pyrrolidin-2-one core structure, has been developed. googleapis.comgoogleapis.com Generally, effective DPP-4 inhibitors exhibit IC50 values below 1000 nM, with many potent compounds having values under 100 nM. googleapis.comgoogle.com
Table 4: DPP-4 Inhibition by Pyrrolidine and Pyrrolidin-2-one Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 2-benzylpyrrolidine derivative (Compound 2) | DPP-4 | 0.3 smolecule.com |
| 4-benzylpiperidine derivative (Compound 1) | DPP-4 | 1.6 smolecule.com |
| 4-amino-1-benzylpiperidine derivative (Compound 4) | DPP-4 | 4 smolecule.com |
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, and their overactivity is linked to diseases such as cancer and arthritis. huggingface.co The pyrrolidin-2-one structure has been recognized as a relevant scaffold for designing MMP inhibitors. huggingface.co
While extensive tables of specific MMP inhibition data for this compound derivatives were not prominent in the search results, the literature confirms the importance of the pyrrolidine ring in this context. For example, modifications around a dipeptide-mimetic core of a hydroxamic acid-based MMP inhibitor have been studied, highlighting the role of the scaffold in binding to the enzyme. acs.org Furthermore, patent literature describes pyrrolidin-2-one containing compounds in the context of enzyme inhibition with potencies in the micromolar range (e.g., IC50 of 0.03-0.1 mM), indicating the ongoing interest in this chemical class for developing MMP inhibitors. epo.org
Other Relevant Enzymatic Targets
Pyrrolidin-2-one derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various pathological conditions. These include enzymes involved in carbohydrate metabolism, inflammation, and cell proliferation.
α-Amylase and α-Glucosidase: Derivatives of pyrrolidin-2-one have been investigated as inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption. researchgate.netnih.govnih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia. nih.govmui.ac.ir For instance, a series of N-acetylpyrrolidine derivatives were synthesized and shown to inhibit both α-glucosidase and α-amylase. nih.govmui.ac.ir Similarly, certain pyrrolidine-based chalcones have been identified as dual inhibitors of these enzymes. acs.org One notable compound from a study on N-Boc protected proline amides, a 4-methoxy analogue, demonstrated significant inhibitory activity against both α-amylase and α-glucosidase. nih.gov
hDHFR (human Dihydrofolate Reductase): Hybrid inhibitors containing a pyrrolidine moiety have been designed to target dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cell proliferation. nih.gov These inhibitors were developed to be effective against both wild-type and mutant forms of DHFR in Plasmodium falciparum, the parasite responsible for malaria. nih.gov The design incorporates both rigid and flexible structural components, allowing the inhibitor to adapt to the active site of different enzyme variants. nih.gov
COX-1/2 (Cyclooxygenase-1/2): The anti-inflammatory properties of some pyrrolidin-2-one derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. d-nb.inforesearchgate.netresearchgate.net Some derivatives have shown selective inhibition of COX-2, the inducible isoform associated with inflammation, over the constitutive COX-1, which is involved in physiological functions. d-nb.infobrieflands.com This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce gastrointestinal side effects. brieflands.com For example, a series of 1,2,4-triazine (B1199460) and pyrrolidin-2-one derivatives were tested for their COX inhibitory activity, with some compounds showing potent COX-2 inhibition. d-nb.info
Inducible Nitric Oxide Synthase (iNOS): Certain pyrrolidine derivatives have been found to modulate the expression and activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli. nih.govmedchemexpress.com Pyrrolidine dithiocarbamate, for example, has been shown to prevent the expression of iNOS in rat aorta induced by interleukin-1 beta, without affecting the constitutive NOS. nih.gov This suggests a potential therapeutic application in conditions associated with chronic inflammation. medchemexpress.com
Receptor Ligand and Modulator Research
The interaction of pyrrolidin-2-one derivatives with specific receptors is a key area of research, leading to the development of compounds with potential applications in cardiovascular and sensory-related disorders.
Adrenergic Receptor (α1-AR) Antagonism
A significant body of research has focused on the development of pyrrolidin-2-one derivatives as antagonists of α1-adrenergic receptors (α1-ARs). nih.govmdpi.comresearchgate.netbibliotekanauki.pl These receptors are involved in the regulation of blood pressure and smooth muscle tone. Antagonism of α1-ARs is a therapeutic approach for conditions such as hypertension and benign prostatic hyperplasia. researchgate.net
Several studies have synthesized and evaluated arylpiperazine derivatives of pyrrolidin-2-one for their affinity and antagonist activity at α1-ARs. nih.govresearchgate.net For example, 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one was identified as having a high affinity for the α1-adrenoceptor. nih.govresearchgate.net Another derivative, 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one, displayed a significant functional preference for the α1A-adrenoceptor subtype over the α1B subtype. bibliotekanauki.pl The antiarrhythmic properties of some of these compounds are believed to be linked to their α1-adrenoceptor antagonism. mdpi.comresearchgate.net
| Compound | Target | Activity | Reference |
|---|---|---|---|
| 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one | α1-Adrenoceptor | High affinity (pKi = 7.01) | nih.govresearchgate.net |
| 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one | α2-Adrenoceptor | High affinity (pKi = 6.52) | nih.govresearchgate.net |
| 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)pyrrolidin-2-one | α1A-Adrenoceptor | 152-fold functional preference vs. α1B | bibliotekanauki.pl |
| S-61 and S-73 | α1-Adrenoceptors | Antagonistic effects, leading to antiarrhythmic and hypotensive activity | mdpi.com |
Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism
Derivatives of pyrrolidine have been identified as antagonists of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. nih.govnih.govmdpi.com TRPV4 is a non-selective cation channel involved in various physiological processes, including mechanosensation and thermosensation, and has been implicated in pain and pulmonary edema. nih.govnih.gov
A novel series of pyrrolidine sulfonamides were developed as potent TRPV4 antagonists. nih.gov Structural modifications, such as increasing rigidity, led to improved activity. nih.gov One optimized compound from this series demonstrated the ability to inhibit TRPV4-mediated pulmonary edema in an animal model. nih.gov The antagonist HC067047 has been shown to reduce the responsiveness of muscle afferents to mechanical stimulation, suggesting a role for TRPV4 in mechanotransduction. nih.gov
Cellular and In Vitro Pathway Modulation Studies
The biological effects of pyrrolidin-2-one derivatives are often mediated through their modulation of specific cellular pathways, including those involved in cellular signaling, cell cycle control, and programmed cell death.
Investigations into Cellular Biomarker Expression
Pyrrolidin-2-one derivatives have been shown to influence the expression of various cellular biomarkers. For instance, in the context of cancer, these compounds can modulate the expression of proteins involved in tumor progression and immune response.
One study on pyrrolo[2,3-d]pyrimidin-6-one derivatives as ENPP1 inhibitors for STING pathway-mediated immunotherapy found that these compounds could enhance the expression of interferon-stimulated genes (ISGs) and type I interferons (IFNs). acs.orgacs.org The activation of the cGAS-STING pathway is crucial for transforming an immunosuppressive tumor microenvironment into an immunoreactive one. acs.org The lead compound from this study promoted cytokine release, thereby enhancing the innate immune response. acs.org
Exploration of Effects on Cell Cycle Progression and Apoptosis Pathways
A significant area of investigation for pyrrolidin-2-one derivatives is their impact on cell cycle progression and the induction of apoptosis, particularly in cancer cells. nih.govrsc.org
Several studies have demonstrated that these compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. nih.govnih.gov For example, certain anticancer pyridine (B92270) derivatives were found to induce G2/M arrest in liver and breast cancer cells. nih.gov This was accompanied by the upregulation of cell cycle inhibitors like p53 and p21. nih.gov
Furthermore, pyrrolidin-2-one derivatives have been shown to induce apoptosis through various mechanisms. nih.govnih.govmdpi.com One study on Michael acceptor pyrrolidone derivatives against diffuse large B-cell lymphoma found that the lead compound induced significant DNA damage, mitochondrial dysfunction, and ultimately, apoptosis. nih.gov Another investigation into novel fused pyran derivatives revealed their potential to induce DNA double-strand breaks and apoptosis. rsc.org Mechanistic studies have shown that these compounds can upregulate pro-apoptotic proteins like Bax and caspase-3, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
| Compound/Derivative Class | Cell Line(s) | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Targets/Pathways | Reference |
|---|---|---|---|---|---|
| Anticancer pyridines | MCF-7, HepG2 | G2/M arrest | Induction | Upregulation of p53, p21, and JNK | nih.gov |
| Pyrrolo[2,3-d]pyrimidine derivative (5k) | HepG2 | G0-G1 arrest | Induction | Upregulation of caspase-3 and Bax; downregulation of Bcl-2 | nih.gov |
| Michael acceptor pyrrolidone derivative (compound 7) | DLBCL cell lines | Disruption | Induction | DNA damage, mitochondrial dysfunction | nih.gov |
| Fused pyran derivatives | MCF7, A549, HCT116 | Inhibition of progression | Induction | DNA double-strand breaks | rsc.org |
Structure-Activity Relationship (SAR) Elucidation for Biological Targets
Systematic Exploration of Substituent Effects on Target Binding and Efficacy
The exploration of substituent effects on the pyrrolidin-2-one core has led to the development of potent and selective inhibitors for a range of biological targets, including enzymes and receptors.
Further SAR exploration has been conducted on pyrrolidine derivatives targeting salt-inducible kinases (SIKs), which are involved in inflammatory diseases. In one study, replacing a pyrrolidine ring with a piperidine (B6355638) ring in a series of 1,6-naphthyridine-based SIK inhibitors led to a threefold increase in activity against SIK2. acs.orgacs.org A significant enhancement in potency was achieved by substituting a benzonitrile (B105546) group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group. acs.orgacs.org However, this modification also led to off-target effects on other kinases. acs.orgacs.org Replacing this pyrazole (B372694) substituent with an N-methyl tetrahydroisoquinoline increased selectivity for SIK2 and SIK3 over SIK1 and other kinases. acs.orgacs.org These findings underscore how systematic modifications of substituents can fine-tune both the potency and selectivity of pyrrolidine-based inhibitors.
The table below summarizes the effects of various substituents on the activity of pyrrolidin-2-one derivatives against different biological targets.
| Core Scaffold | Substituent Modification | Biological Target | Effect on Activity |
| 1-(4-(sulfonyl)phenyl)pyrrolidin-2-one | Variation in pyrrolidinone ring position | AKR1C3 | Diminished activity drugbank.comresearchgate.net |
| 1-(4-(sulfonyl)phenyl)pyrrolidin-2-one | Altering piperidino ring size/polarity | AKR1C3 | Diminished activity drugbank.comresearchgate.net |
| 1,6-Naphthyridine-pyrrolidine | Replacement of pyrrolidine with piperidine | SIK2 | 3-fold gain in activity acs.orgacs.org |
| 1,6-Naphthyridine-pyrrolidine | Benzonitrile to 1-(THP)-1H-pyrazole | SIKs | Strong increase in potency acs.orgacs.org |
| 1,6-Naphthyridine-pyrrolidine | 1-(THP)-1H-pyrazole to N-methyl THIQ | SIK2/SIK3 | Increased selectivity acs.orgacs.org |
Stereochemical Dependence of Biological Activity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of pyrrolidine derivatives. nih.gov The non-planar, puckered nature of the pyrrolidine ring allows for different spatial orientations of its substituents, which can lead to significant differences in how a molecule interacts with its biological target. nih.gov
The influence of stereochemistry is evident in the conformational effects of fluorination on the pyrrolidine ring. The introduction of fluorine atoms can induce significant conformational changes that impact the structure and biological roles of peptides and proteins containing these modified proline analogues. beilstein-journals.orgbeilstein-journals.org For example, vicinal difluorination can alter the inherent conformational bias of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.orgbeilstein-journals.org The gauche effect, which describes the tendency of certain substituents to be positioned gauche to each other, plays a role in the conformational preferences of fluorinated pyrrolidines. beilstein-journals.org
In the context of drug design, controlling the stereochemistry of substituents on the pyrrolidine ring is essential for achieving desired pharmacological effects. The spatial disposition of the pyrrolidine scaffold affects its activity towards specific targets. nih.gov For instance, in a study of non-symmetrical pyrrolidines, it was observed that 3-substituted substrates often yield a mixture of regioisomers, indicating that the position of a substituent at the C-3 position can influence the outcome of chemical reactions and, by extension, the biological properties of the resulting products. acs.org
The table below provides examples of how stereochemistry influences the properties and reactivity of pyrrolidine derivatives.
| Compound Type | Stereochemical Feature | Observation | Implication for Biological Activity |
| Fluorinated Pyrrolidines | Fluorine substitution | Induces significant conformational changes beilstein-journals.orgbeilstein-journals.org | Affects structure and biological roles of modified peptides beilstein-journals.orgbeilstein-journals.org |
| Vicinal Difluoroproline | Stereoelectronic effects | Attenuates conformational bias of the pyrrolidine ring beilstein-journals.orgbeilstein-journals.org | Can be used to control peptide and protein structure |
| 3-Substituted Pyrrolidines | Substitution at C-3 | Can lead to mixtures of regioisomers acs.org | The specific stereoisomer may have different biological activity |
Future Research Perspectives and Methodological Advancements
Development of Pyrrolidin-2-one Scaffolds as Chemical Probes for Biological Systems
The inherent versatility of the pyrrolidin-2-one scaffold makes it an ideal starting point for the development of chemical probes—specialized molecules designed to study and manipulate biological targets. researchgate.net These probes are instrumental in target identification, validation, and elucidating complex biological pathways. Future research will likely focus on designing and synthesizing novel pyrrolidin-2-one derivatives that can serve as highly specific modulators of protein function.
For instance, derivatives of the 2-pyrrolidone core have been identified as negative allosteric modulators (NAMs) of GluN2B-containing N-methyl-d-aspartic acid (NMDA) receptors. acs.org These compounds represent a sophisticated approach to neurological disorder therapeutics by finely tuning receptor activity rather than outright blocking it. acs.org Similarly, the 2-(hydroxymethyl)pyrrolidine head of certain inhibitors has been shown to be crucial for binding to sphingosine (B13886) kinase 1 (SphK1), providing a template for developing dual SphK1/SphK2 inhibitors. nih.gov
Future efforts will leverage the pyrrolidin-2-one framework to create libraries of compounds for screening against a wide range of biological targets. The development of aryl-substituted pyrrolidones as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa showcases their potential in combating antibiotic resistance by disrupting bacterial communication rather than killing the cells directly. nih.gov The stereochemistry of the pyrrolidine (B122466) ring is a critical feature, as different spatial orientations of substituents can lead to vastly different biological profiles and binding modes. nih.govnih.gov This allows for the creation of highly selective probes to investigate specific protein isoforms or enantioselective binding pockets. nih.govnih.gov
Table 1: Examples of Pyrrolidin-2-one Scaffolds as Biological Probes
| Scaffold Type | Biological Target/System | Research Focus | Reference |
|---|---|---|---|
| 2-Pyrrolidone Derivatives | GluN2B-containing NMDA Receptors | Development of Negative Allosteric Modulators (NAMs) for neurological disorders. | acs.org |
| 2-(Hydroxymethyl)pyrrolidine Derivatives | Sphingosine Kinases (SphK1/SphK2) | Design of dual inhibitors by modifying the lipophilic tail while retaining the crucial head group for binding. | nih.gov |
| Aryl-substituted Pyrrolidones | Bacterial Quorum Sensing | Creation of inhibitors to disrupt bacterial communication and virulence, such as pyocyanin (B1662382) production in P. aeruginosa. | nih.gov |
| cis-3,4-Disubstituted Pyrrolidine Derivatives | Peroxisome Proliferator-Activated Receptors (PPARα/γ) | Development of dual agonists for treating type 2 diabetes, where the cis-configuration is preferred for activity. | nih.gov |
Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The exploration of the chemical space around the pyrrolidin-2-one core depends critically on the availability of robust and flexible synthetic methods. Future research will continue to push the boundaries of organic synthesis to provide more efficient, stereoselective, and diverse routes to these valuable compounds.
Recent advancements have moved beyond classical methods to embrace innovative strategies that enhance molecular complexity and accessibility:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials combine in a single step, offer a highly efficient way to generate diverse pyrrolidine libraries. tandfonline.com For example, one-pot reactions involving aldehydes, amino acid esters, and chalcones can produce substituted pyrrolidine-2-carboxylates. tandfonline.com
Donor-Acceptor Cyclopropane (B1198618) Chemistry: A straightforward route to 1,5-substituted pyrrolidin-2-ones involves the Lewis acid-catalyzed opening of a donor-acceptor cyclopropane ring with primary amines, followed by an in situ lactamization. nih.govmdpi.com This method is notable for its broad applicability with various amines and cyclopropanes. mdpi.com
Intramolecular C–H Amination: Copper-catalyzed intramolecular C–H amination of N-halide amides provides a direct and powerful route to form the pyrrolidine ring. nih.govacs.org Mechanistic studies, including experimental and computational (DFT) investigations, are refining these methods to improve efficiency and control. nih.govacs.org
Ring Contraction/Rearrangement: Innovative strategies such as the selective synthesis of pyrrolidin-2-ones via the ring contraction of piperidine (B6355638) derivatives are emerging. rsc.org This approach allows for the transformation of one heterocyclic system into another, expanding the toolkit for scaffold generation. rsc.org
Stereoselective Synthesis: Given the importance of stereochemistry for biological activity, methods for stereoselective synthesis are paramount. nih.govmdpi.com This includes the functionalization of chiral precursors like proline and 4-hydroxyproline, as well as the development of stereoselective cyclization reactions from acyclic starting materials. nih.govmdpi.com
Table 2: Overview of Modern Synthetic Methodologies for Pyrrolidin-2-one Derivatives
| Methodology | Description | Key Advantages | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis combining three or more reactants to form complex pyrrolidine structures. | High efficiency, atom economy, and rapid generation of chemical diversity. | tandfonline.com |
| Donor-Acceptor Cyclopropane Opening | Lewis acid-catalyzed reaction of cyclopropanes with primary amines followed by lactamization. | Broad substrate scope and straightforward access to 1,5-disubstituted pyrrolidin-2-ones. | nih.govmdpi.com |
| Copper-Catalyzed C-H Amination | Intramolecular cyclization of N-halide amides to directly form the C-N bond of the pyrrolidine ring. | Direct functionalization of C-H bonds, offering novel synthetic pathways. | nih.govacs.org |
| Piperidine Ring Contraction | Selective transformation of N-substituted piperidines into pyrrolidin-2-ones through a cascade reaction. | Provides access to pyrrolidinone scaffolds from different heterocyclic precursors. | rsc.org |
| 1,3-Dipolar Cycloadditions | A classical and effective method for constructing the five-membered pyrrolidine ring with high regio- and stereoselectivity. | Excellent control over stereochemistry, crucial for creating biologically active isomers. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For pyrrolidin-2-one derivatives, these computational approaches offer powerful tools for rational design, property prediction, and lead optimization. nih.govnih.gov
Computer-Aided Drug Design (CADD) encompasses a range of in silico techniques:
Virtual Screening and Molecular Docking: These methods predict how a molecule might bind to a protein target. For example, a library of novel pyrrolidin-2-one derivatives was designed and docked with acetylcholinesterase (AChE), a key target in Alzheimer's disease. nih.gov This identified compounds with predicted binding affinities even higher than the standard drug donepezil. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models use existing data to build mathematical relationships between a molecule's structure and its biological activity. nih.gov A 3D-QSAR model was developed to predict the AChE inhibitory activity of synthesized pyrrolidin-2-one compounds, forecasting their potency in the micromolar range. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into the stability of the interaction. researchgate.net For the designed AChE inhibitors, 100-nanosecond MD simulations suggested that the pyrrolidin-2-one derivatives could form stable complexes with the enzyme. nih.gov
ADMET Prediction: AI/ML models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. researchgate.net In the AChE inhibitor study, ADMET predictions indicated that the designed molecules were likely to be CNS active with good oral absorption and a low risk of certain cardiac side effects. nih.gov
Interdisciplinary Research Integrating Chemical Synthesis, Computational Science, and Mechanistic Biology
The most significant breakthroughs in the study of pyrrolidin-2-one scaffolds will arise from a deeply integrated, interdisciplinary approach. The synergy between chemical synthesis, computational science, and mechanistic biology creates a powerful feedback loop where each discipline informs and enhances the others.
A model for this interdisciplinary workflow can be described as follows:
Design & Prediction (Computational Science): Researchers use AI, molecular docking, and other computational tools to design novel pyrrolidin-2-one derivatives predicted to have high affinity and selectivity for a specific biological target. nih.govnih.gov
Synthesis (Chemical Synthesis): Chemists develop and execute efficient, stereoselective synthetic routes to create the designed molecules, leveraging novel methodologies to ensure accessibility and diversity. nih.govtandfonline.comnih.gov
Testing & Validation (Mechanistic Biology): The synthesized compounds are tested in biological assays to measure their actual activity and effect on cellular pathways. This step validates (or invalidates) the computational predictions. nih.gov For example, the biosynthesis of the pyrrolidine antibiotic anisomycin (B549157) was elucidated by combining bioinformatic analysis with reverse genetics and in vitro biochemical assays. nih.gov
Analysis & Refinement (Integrated Approach): The experimental results are fed back into the computational models. This iterative process refines the models, leading to more accurate predictions and a deeper understanding of the structure-activity relationships (SAR). nih.gov For instance, in a study on pyrrolo-fused anticancer agents, molecular dynamics simulations revealed that some interactions predicted by initial docking were not stable, highlighting the need for more advanced computational analysis to guide scaffold optimization. nih.gov
This integrated strategy was successfully applied in the design of pyrrolo[2,3-d]pyrimidine derivatives as LRRK2 inhibitors, where X-ray crystallography of checkpoint kinase 1 (CHK1) was used as a structural surrogate to guide the design. acs.org The combination of structural biology, computational modeling, and chemical synthesis led to the identification of potent inhibitors. acs.org Similarly, mechanistic studies on copper-catalyzed pyrrolidine synthesis have employed both experimental work and Density Functional Theory (DFT) calculations to understand the reaction pathway, enabling further optimization. nih.govacs.org This holistic approach ensures that research is not siloed, leading to more rapid and meaningful scientific progress.
Q & A
Q. What are optimized synthetic routes for 4-(Pyrrolidin-3-yl)pyrrolidin-2-one, and how can reaction yields be improved?
Methodology :
- Condensation Reactions : Adapt methods for pyrrolidinone derivatives, such as TiO₂-catalyzed ultrasonic-assisted condensation (e.g., benzothiazole-linked pyrrolidin-2-one synthesis at ~80% yield) .
- Cross-Coupling : Use halogenated precursors (e.g., aryl halides) with catalysts like Pd/Cu for C–N bond formation. For example, coupling 2-pyrrolidinone with fluorophenyl halides can yield 59–85% depending on reaction conditions .
- Yield Optimization : Adjust solvent polarity (e.g., DMF vs. dichloromethane), temperature (50–100°C), and catalyst loading.
Q. How can the crystal structure of this compound be rigorously characterized?
Methodology :
- X-ray Diffraction (XRD) : Use SHELXL for small-molecule refinement. SHELX provides robust handling of high-resolution or twinned data, critical for resolving puckered ring systems .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess atomic displacement parameters and validate bond lengths/angles .
- Validation Tools : Employ WinGX for symmetry checks and hydrogen-bonding network analysis .
Advanced Research Questions
Q. How do ring-puckering conformations of this compound influence its reactivity, and how can these be quantified?
Methodology :
- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) using atomic coordinates from XRD. For example, a θ > 0.5 Å indicates significant non-planarity .
- DFT Calculations : Compare experimental puckering with B3LYP/6-31G* optimized geometries to identify energetically favored conformers .
Q. How can discrepancies between NMR-derived solution structures and XRD solid-state data be resolved?
Methodology :
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
Methodology :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., kinases) to prioritize derivatives. Validate with free-energy perturbation (FEP) simulations .
- ADMET Prediction : Apply QSAR models in Schrodinger’s QikProp to assess permeability (e.g., Caco-2 > 50 nm/s) and cytochrome P450 interactions .
Q. How can polymorphic forms of this compound be identified and controlled during crystallization?
Methodology :
Q. What strategies mitigate low yields in the final hydrogenation step of this compound synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
